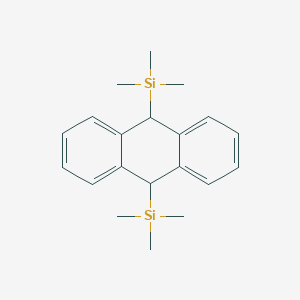
Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two trimethylsilyl groups attached to the 9 and 10 positions of the anthracene molecule. It is a colorless solid and is used in various chemical applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- typically involves the hydrogenation of anthracene at the 9 and 10 positions. This can be achieved through dissolving metal reduction using sodium in ethanol, an application of the Bouveault–Blanc reduction. Magnesium can also be used as a reducing agent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar reduction processes as those used in laboratory settings, with potential optimizations for scale and efficiency.
Types of Reactions:
Oxidation: Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- can undergo oxidative aromatization to form the corresponding anthracene derivative.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, xylene.
Reduction: Sodium, ethanol, magnesium.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Corresponding anthracene derivative.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- has several applications in scientific research:
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- involves its ability to donate hydrogen atoms in transfer hydrogenation reactions. This property is due to the presence of the trimethylsilyl groups, which stabilize the intermediate species formed during the reaction. The molecular targets and pathways involved in its reactions depend on the specific chemical context in which it is used .
Comparación Con Compuestos Similares
9,10-Dihydroanthracene: This compound is similar in structure but lacks the trimethylsilyl groups.
9,10-Bis(phenylethynyl)anthracene: This derivative has phenylethynyl groups instead of trimethylsilyl groups and exhibits different photophysical properties.
Uniqueness: Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- is unique due to the presence of the trimethylsilyl groups, which impart distinct chemical reactivity and stability compared to other anthracene derivatives. This makes it particularly useful in specific hydrogenation and substitution reactions.
Propiedades
IUPAC Name |
trimethyl-(10-trimethylsilyl-9,10-dihydroanthracen-9-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Si2/c1-21(2,3)19-15-11-7-9-13-17(15)20(22(4,5)6)18-14-10-8-12-16(18)19/h7-14,19-20H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGQYSMHQLKKNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C2=CC=CC=C2C(C3=CC=CC=C13)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

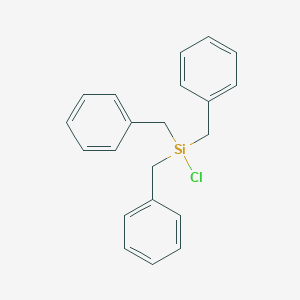
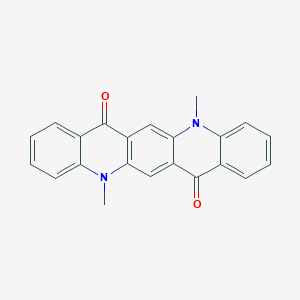
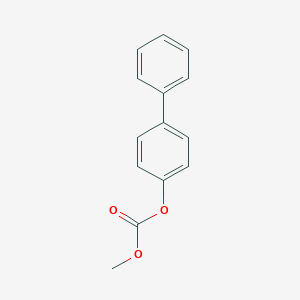
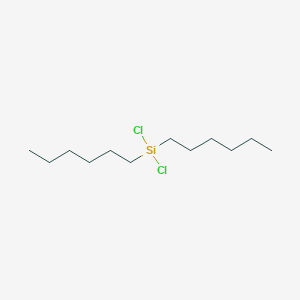
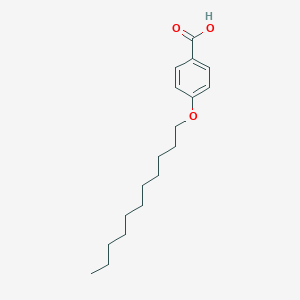


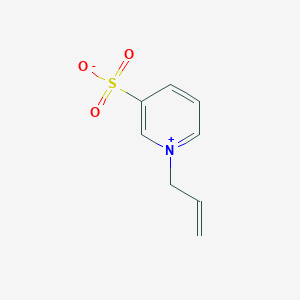
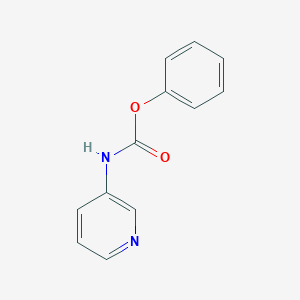
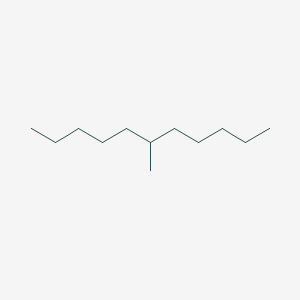
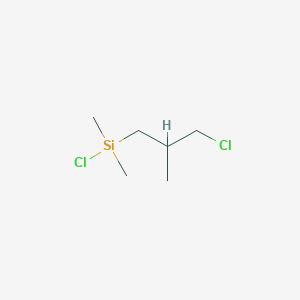

![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)
